2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with a 3,5-difluorophenyl group and an ethan-1-ol moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Substitution with 3,5-Difluorophenyl Group:
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazole ring or the difluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
- (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
- 2-(4-fluorophenyl)ethan-1-amine
Uniqueness
2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethan-1-ol moiety. This combination of structural features contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H13F2N3O |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13F2N3O/c13-10-3-9(4-11(14)5-10)6-15-12-7-16-17(8-12)1-2-18/h3-5,7-8,15,18H,1-2,6H2 |
InChI Key |
QJPXFBODKLGKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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